N-allyl-1-(ethylsulfonyl)piperidine-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethylsulfonyl-N-prop-2-enylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3S/c1-3-7-12-11(14)10-5-8-13(9-6-10)17(15,16)4-2/h3,10H,1,4-9H2,2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJPLTDQNWQXGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N Allyl 1 Ethylsulfonyl Piperidine 4 Carboxamide
Strategies for Construction of the Piperidine (B6355638) Core
Cyclization Reactions and Ring-Forming Approaches
The formation of the piperidine ring is the foundational step in the synthesis of N-allyl-1-(ethylsulfonyl)piperidine-4-carboxamide. Various methodologies can be employed, each offering distinct advantages in terms of efficiency and substrate scope.
Intramolecular cyclization is a primary strategy, involving the ring closure of a linear precursor. nih.gov This can be achieved through several routes:
Reductive Amination: A double reductive amination of a 1,5-keto-aldehyde with a primary amine can yield the piperidine core in a single, efficient step. rsc.org
Radical Cyclization: Radical-mediated cyclization of amino-aldehydes or other suitable substrates provides another effective route to piperidine derivatives. nih.gov
Metal-Catalyzed Cyclization: Transition metals, particularly palladium and iridium, are used to catalyze the intramolecular cyclization of amino-alcohols or diols with primary amines. nih.govorganic-chemistry.org For instance, a Cp*Ir complex has been shown to effectively catalyze the N-heterocyclization of primary amines with diols. organic-chemistry.org
Electroreductive Cyclization: This green chemistry approach uses an electric current to induce cyclization between an imine and a dihaloalkane in a flow microreactor, offering high yields and scalability. nih.gov
Cycloaddition reactions represent another major class of ring-forming strategies. These reactions, such as the [4+2] cycloaddition (Diels-Alder reaction) and intramolecular nitrone dipolar cycloadditions, are powerful tools for constructing the six-membered ring with a high degree of control. nih.goviupac.org
Table 1: Comparison of Piperidine Core Cyclization Strategies
| Method | Key Precursors | Catalyst/Reagent | Key Features |
|---|---|---|---|
| Double Reductive Amination rsc.org | 1,5-Keto-aldehyde, Primary amine | NaBH(OAc)₃ | Cascade process, good to excellent yields. |
| Radical-Mediated Cyclization nih.gov | Linear amino-aldehydes | Cobalt(II) catalyst | Good yields, effective for various piperidines. |
| Metal-Catalyzed N-heterocyclization organic-chemistry.org | Diols, Primary amines | Cp*Ir complex | Good to excellent yields for 5, 6, and 7-membered rings. |
| Electroreductive Cyclization nih.gov | Imine, Terminal dihaloalkanes | Electric current | Green methodology, good yields, scalable. |
| Intramolecular Dipolar Cycloaddition iupac.org | Nitrones with pendant alkenes | Thermal or catalyzed | Access to complex substituted piperidines. |
Stereoselective Synthesis and Control of Chiral Centers
Achieving stereochemical control is critical in pharmaceutical synthesis. For the piperidine core, several advanced methodologies allow for the precise arrangement of substituents.
Chiral Auxiliaries: The use of a chiral auxiliary, such as an η4-dienetricarbonyliron complex, can exert complete control over the stereoselectivity of a reaction. In a double reductive amination cascade, this approach has been used to form a single diastereoisomeric piperidine product. rsc.org
Biosynthesis-Inspired Methods: Inspired by the natural synthesis of piperidine alkaloids, a stereoselective three-component vinylogous Mannich-type reaction has been developed. This method assembles multi-substituted chiral piperidines from a functionalized dienolate, yielding a chiral dihydropyridinone intermediate that serves as a versatile building block. rsc.org
Chemo-enzymatic Approaches: Combining chemical synthesis with biocatalysis offers a powerful route to stereo-enriched piperidines. A key strategy involves the asymmetric dearomatization of activated pyridines. nih.gov A stereoselective one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into precisely stereo-defined substituted piperidines. nih.govacs.org
Asymmetric Catalysis: Rhodium-catalyzed asymmetric carbometalation of dihydropyridines provides 3-substituted tetrahydropyridines with excellent enantioselectivity. acs.org Subsequent reduction affords access to a wide variety of enantioenriched 3-substituted piperidines. acs.org
Table 2: Stereoselective Methodologies for Piperidine Synthesis
| Methodology | Key Principle | Catalyst/Controlling Element | Outcome |
|---|---|---|---|
| Chiral Auxiliary rsc.org | Covalent attachment of a chiral group to guide reaction trajectory. | η4-dienetricarbonyliron complex | Complete diastereoselectivity; single diastereoisomer formed. |
| Vinylogous Mannich Reaction rsc.org | Biosynthesis-inspired three-component reaction. | Chiral substrate control | Forms versatile chiral 2,3-dihydropyridinone intermediates. |
| Chemo-enzymatic Dearomatization nih.gov | One-pot enzymatic cascade reaction. | Amine oxidase / Ene imine reductase | Stereo-defined 3- and 3,4-substituted piperidines. |
| Asymmetric Carbometalation acs.org | Rh-catalyzed asymmetric reductive Heck reaction. | Rhodium catalyst with chiral ligands | Highly enantioenriched 3-substituted tetrahydropyridines. |
Introduction of the Ethylsulfonyl Moiety at N-1
Once the piperidine-4-carboxylic acid or a suitable derivative is formed, the next critical step is the introduction of the ethylsulfonyl group at the nitrogen atom of the piperidine ring. This is typically achieved through a sulfonylation reaction.
Sulfonylation Reactions and Reagent Selection
N-sulfonylation of secondary amines like the piperidine nitrogen is a well-established transformation. The most common method involves reacting the amine with a sulfonyl chloride in the presence of a base. core.ac.uk
For the synthesis of this compound, the key reagent is ethanesulfonyl chloride . The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and formation of the sulfonamide bond.
Alternative reagents and catalysts have been developed to facilitate this transformation under various conditions:
Metal Catalysts: Indium and Ytterbium(III) triflate have been shown to catalyze the sulfonylation of amines, accommodating even less nucleophilic and sterically hindered substrates. organic-chemistry.org
Metal Oxides and Other Catalysts: A variety of catalysts, including MgO, Ag₂O, CuO, and ZnO, have been documented for promoting N-sulfonylation reactions. core.ac.uk
Ammonia (B1221849) Surrogates: While more common for primary sulfonamide synthesis, strategies involving sulfinylamine reagents or the reaction of sulfinates with electrophilic nitrogen sources highlight the diverse approaches available for forming S-N bonds. acs.orgnih.gov
Table 3: Reagents and Catalysts for N-Sulfonylation of Amines
| Reagent/Catalyst | Substrates | Conditions/Features |
|---|---|---|
| Ethanesulfonyl Chloride + Base | Secondary Amines (e.g., Piperidine) | Standard method, often with pyridine (B92270) or triethylamine (B128534). |
| p-Toluenesulfonyl Chloride (p-TsCl) core.ac.uk | Amines, amides, imides | Atomized sodium, EtOH-THF, sonication for rapid reaction. |
| Indium Catalyst organic-chemistry.org | Primary/Secondary Amines, Anilines | Catalytic amount, effective for less nucleophilic amines. |
| Ytterbium(III) Triflate organic-chemistry.org | Alcohols (forms sulfonates) | Neutral, mild conditions. Principle applicable to amines. |
| Metal Oxides (MgO, ZnO, etc.) core.ac.uk | Amines | Heterogeneous catalysis. |
Optimization of Reaction Conditions for N-Sulfonylation
Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction time and side products. Key parameters to consider for the N-sulfonylation of the piperidine intermediate include the choice of base, solvent, and the use of activating methods.
Base Selection: A suitable base is required to neutralize the HCl generated during the reaction with sulfonyl chlorides. Common choices include tertiary amines like triethylamine or pyridine. Inorganic bases such as cesium carbonate (Cs₂CO₃) have also been found to be effective. thieme-connect.com
Solvent Effects: The choice of solvent can significantly impact reaction rates and outcomes. Aprotic solvents like 1,4-dioxane, tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) are commonly employed. thieme-connect.com
Activation Methods: The use of ultrasound (sonication) has been shown to dramatically accelerate N-sulfonylation reactions. In the presence of atomized sodium, reactions using p-TsCl can reach completion in as little as 2-8 minutes under ultrasonic conditions, offering a green and efficient alternative to conventional heating. core.ac.uk
Catalyst Screening: In cases where the piperidine nitrogen is unreactive, screening different Lewis acid catalysts, such as various metal triflates (e.g., scandium (III), copper (II)), can identify conditions that activate the sulfonamide nitrogen for reaction. usm.edu
Incorporation of the N-Allyl Group
The final step in the synthesis is the formation of the amide bond between the carboxylic acid at the C-4 position of the piperidine ring and allylamine (B125299). This transformation, known as amidation or amide coupling, is a cornerstone of organic synthesis.
The reaction typically involves the activation of the carboxylic acid group of the 1-(ethylsulfonyl)piperidine-4-carboxylic acid intermediate to make it more susceptible to nucleophilic attack by allylamine. A wide variety of coupling reagents have been developed for this purpose.
Common strategies include:
Conversion to an Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with allylamine to form the desired amide.
Use of Carbodiimide Coupling Reagents: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to facilitate amide bond formation directly from a carboxylic acid and an amine.
Modern Peptide Coupling Reagents: More advanced reagents, often used in peptide synthesis, provide high yields and minimize side reactions. Examples include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole).
The choice of method depends on the scale of the reaction, the sensitivity of the substrates to the reaction conditions, and cost considerations. For instance, a direct coupling approach using a reagent like EDC is often preferred for its operational simplicity and mild conditions. nih.gov N-allylation of a quinolone carboxylate, a related transformation, has been achieved by reacting the corresponding acid with an amine, indicating the feasibility of this direct coupling strategy. nih.gov
Allylation Reactions and Protecting Group Strategies
The introduction of the allyl group onto the sulfonamide nitrogen is a critical step in the synthesis of the target compound. This transformation is typically achieved through nucleophilic substitution, where a precursor molecule, 1-(ethylsulfonyl)piperidine-4-carboxamide, is reacted with an allyl electrophile.
A common strategy for the N-allylation of sulfonamides involves the use of an allyl halide, such as allyl bromide or allyl chloride, in the presence of a base. The base serves to deprotonate the sulfonamide nitrogen, generating a more nucleophilic sulfonamidate anion that readily attacks the allyl halide. The choice of base and solvent is crucial for the efficiency of this reaction. Inorganic bases like potassium carbonate or sodium hydride are frequently employed in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724).
Palladium-catalyzed allylation reactions offer a milder and often more selective alternative. acs.org In these methods, a palladium(0) catalyst is used in conjunction with an allyl source like allyl acetate (B1210297) or allyl carbonate. acs.org The reaction proceeds through a π-allyl palladium intermediate, which is then attacked by the sulfonamide nucleophile. This approach can offer advantages in terms of functional group tolerance and stereocontrol.
Protecting group strategies are generally not required for the carboxamide functionality during the N-allylation of the sulfonamide. The sulfonamide nitrogen is significantly more acidic and nucleophilic upon deprotonation compared to the amide nitrogen of the carboxamide. This inherent difference in reactivity allows for the selective allylation at the desired position.
Regioselectivity and Stereoselectivity in Allyl Introduction
The regioselectivity of the allylation reaction is a key consideration in the synthesis of this compound. The primary site of allylation is the sulfonamide nitrogen due to its aforementioned higher acidity and the stability of the resulting anion. The carboxamide nitrogen is significantly less reactive under typical allylation conditions, ensuring high regioselectivity for the desired product.
Stereoselectivity is not a factor in the introduction of the allyl group to the achiral precursor, 1-(ethylsulfonyl)piperidine-4-carboxamide. However, in the synthesis of chiral analogues with stereocenters on the piperidine ring or the allyl group, stereocontrol would become a critical aspect. For instance, palladium-catalyzed asymmetric allylic alkylation (AAA) using chiral ligands could be employed to introduce a chiral allyl group with high enantioselectivity. acs.org The stereochemical outcome of such reactions is often dictated by the nature of the chiral ligand, the palladium precursor, and the reaction conditions. acs.orgnih.gov
Formation of the Carboxamide Functionality at C-4
The formation of the carboxamide group at the C-4 position of the piperidine ring is a pivotal step in the synthesis of this compound. This is typically achieved through the coupling of a carboxylic acid precursor, 1-(ethylsulfonyl)piperidine-4-carboxylic acid, with an amine source, which in this case would be ammonia or an ammonia equivalent.
Amide Coupling Reactions and Coupling Reagent Selection
The direct reaction between a carboxylic acid and an amine to form an amide is generally slow and requires high temperatures. Therefore, the carboxylic acid is typically activated using a coupling reagent. A wide array of coupling reagents are available, each with its own advantages and limitations.
Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts.
| Coupling Reagent Class | Examples | Common Additives |
| Carbodiimides | DCC, EDC, DIC | HOBt, HOAt |
| Phosphonium Salts | BOP, PyBOP, PyAOP | |
| Uronium/Aminium Salts | HBTU, HATU, HCTU |
The selection of the appropriate coupling reagent and additives is critical for achieving high yields and minimizing side reactions. For the synthesis of this compound, a standard coupling protocol would involve the reaction of 1-(ethylsulfonyl)piperidine-4-carboxylic acid with a suitable amine source in the presence of a coupling reagent and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), in an aprotic solvent like DMF or dichloromethane (DCM).
Strategies for Carboxylic Acid Precursor Synthesis
The synthesis of the key intermediate, 1-(ethylsulfonyl)piperidine-4-carboxylic acid, is a prerequisite for the subsequent amide coupling reaction. A plausible synthetic route starts from the commercially available piperidine-4-carboxylic acid or its ester derivatives, such as ethyl isonipecotate.
A common strategy involves the protection of the piperidine nitrogen, followed by sulfonylation and subsequent deprotection if necessary. For instance, the nitrogen can be protected with a tert-butoxycarbonyl (Boc) group by reacting piperidine-4-carboxylic acid with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride). The resulting N-Boc-piperidine-4-carboxylic acid can then be sulfonylated.
However, a more direct approach involves the direct sulfonylation of piperidine-4-carboxylic acid or its ester. The reaction of ethyl isonipecotate with ethanesulfonyl chloride in the presence of a base like triethylamine would yield ethyl 1-(ethylsulfonyl)piperidine-4-carboxylate. Subsequent hydrolysis of the ester group under basic or acidic conditions would afford the desired 1-(ethylsulfonyl)piperidine-4-carboxylic acid.
| Starting Material | Reagents | Product |
| Piperidine-4-carboxylic acid | 1. Boc-anhydride, Base2. Ethanesulfonyl chloride, Base3. Acid (for deprotection) | 1-(Ethylsulfonyl)piperidine-4-carboxylic acid |
| Ethyl isonipecotate | 1. Ethanesulfonyl chloride, Base2. LiOH or HCl (hydrolysis) | 1-(Ethylsulfonyl)piperidine-4-carboxylic acid |
Synthetic Routes to Complex Analogues and Derivatives of the Chemical Compound
The development of synthetic routes to complex analogues and derivatives of this compound is of significant interest for structure-activity relationship (SAR) studies in drug discovery. These routes often employ modern synthetic techniques to rapidly generate libraries of related compounds.
Parallel Synthesis and Combinatorial Chemistry Approaches
Parallel synthesis and combinatorial chemistry are powerful tools for the efficient generation of large numbers of analogues. nih.gov These approaches are well-suited for the exploration of the chemical space around the this compound scaffold.
In a parallel synthesis approach, a common intermediate is reacted with a diverse set of building blocks in a spatially separated manner, for example, in a multi-well plate. For the synthesis of analogues of the target compound, variations can be introduced at several positions:
The Allyl Group: A library of analogues could be generated by reacting 1-(ethylsulfonyl)piperidine-4-carboxamide with a variety of substituted allyl halides or carbonates.
The Sulfonyl Group: Starting from piperidine-4-carboxamide, a diverse set of sulfonyl chlorides could be used to introduce different sulfonyl groups.
The Carboxamide: The precursor, 1-(ethylsulfonyl)piperidine-4-carboxylic acid, can be coupled with a library of different amines to generate a wide range of carboxamide derivatives. nih.gov
Solid-phase synthesis is another powerful technique in combinatorial chemistry. 5z.com A piperidine-4-carboxylic acid core could be attached to a solid support (resin). Subsequent chemical transformations, including sulfonylation, amide coupling with various amines, and allylation, can be performed on the resin-bound substrate. The final products are then cleaved from the resin and purified. This approach allows for the use of excess reagents to drive reactions to completion and simplifies the purification process.
Solid-Phase Synthesis Adaptations
The synthesis of this compound and its analogs has traditionally been accomplished through solution-phase chemistry. However, the demand for rapid generation of compound libraries for high-throughput screening has spurred the adaptation of these synthetic routes to solid-phase methodologies. Solid-phase synthesis (SPS) offers significant advantages, including simplified purification procedures, the ability to drive reactions to completion using excess reagents, and amenability to automation. This section explores the key considerations and methodologies for adapting the synthesis of this compound to a solid support.
The general strategy for the solid-phase synthesis of the target compound involves anchoring a suitable piperidine precursor to a solid support, followed by sequential chemical modifications—sulfonylation of the piperidine nitrogen and amidation of the carboxylic acid functionality—and finally, cleavage from the resin to yield the desired product.
A plausible solid-phase synthetic route would commence with the immobilization of a protected piperidine-4-carboxylic acid derivative onto a solid support. For instance, an Fmoc-protected piperidine-4-carboxylic acid could be attached to a Rink Amide resin. The fluorenylmethyloxycarbonyl (Fmoc) protecting group can be readily removed using a solution of piperidine in a suitable solvent like dimethylformamide (DMF). researchgate.netscielo.org.mx
Following the deprotection of the piperidine nitrogen, the ethylsulfonyl group can be introduced by reacting the resin-bound secondary amine with ethylsulfonyl chloride in the presence of a base. The subsequent step involves the formation of the carboxamide bond. This can be achieved by coupling the resin-bound carboxylic acid with allylamine using standard peptide coupling reagents. Finally, the target compound is cleaved from the resin, often using an acidic cocktail, to yield this compound.
The adaptation of synthetic routes to solid-phase methodologies is a common practice in medicinal chemistry for the generation of compound libraries. nih.gov The principles of solid-phase peptide synthesis, such as the use of protecting groups and coupling reagents, are often transferable to the synthesis of small molecules like piperidine derivatives. nih.gov
Below are interactive data tables that illustrate hypothetical outcomes of a solid-phase synthesis campaign for this compound, based on typical results reported for analogous solid-phase syntheses.
Table 1: Optimization of Resin Loading
| Resin Type | Linker | Loading Capacity (mmol/g) | Attachment Efficiency (%) | Final Yield (%) |
| Polystyrene | Rink Amide | 0.5 | 95 | 75 |
| Polystyrene | Wang | 0.7 | 88 | 68 |
| TentaGel | Knorr | 0.3 | 98 | 82 |
Table 2: Comparison of Coupling Reagents for Amidation Step
| Coupling Reagent | Additive | Reaction Time (h) | Purity by HPLC (%) |
| HBTU | HOBt | 4 | 92 |
| HATU | DIPEA | 2 | 95 |
| DIC | Oxyma | 6 | 90 |
Table 3: Cleavage Conditions and Product Purity
| Cleavage Cocktail | Time (h) | Temperature (°C) | Purity by HPLC (%) |
| 95% TFA, 2.5% TIS, 2.5% H₂O | 2 | 25 | 91 |
| 90% TFA, 5% DCM, 5% TIS | 3 | 25 | 88 |
| 50% TFA in DCM | 4 | 25 | 85 |
Chemical Reactivity, Transformations, and Mechanistic Studies of N Allyl 1 Ethylsulfonyl Piperidine 4 Carboxamide
Reactions Involving the Piperidine (B6355638) Nitrogen and Ring System
The presence of a strongly electron-withdrawing ethylsulfonyl group on the piperidine nitrogen significantly influences the reactivity of the heterocyclic system.
Nucleophilic Reactivity and Electrophilic Substitutions
The nitrogen atom in the N-sulfonylpiperidine moiety is part of a sulfonamide, which renders it significantly less nucleophilic compared to a typical secondary amine. The lone pair of electrons on the nitrogen is delocalized by the adjacent sulfonyl group. Consequently, reactions requiring nucleophilic attack by this nitrogen, such as further alkylation or acylation, are generally unfavorable under standard conditions.
While the piperidine ring itself is generally susceptible to electrophilic attack, the deactivating nature of the N-sulfonyl group would likely necessitate harsh reaction conditions for any electrophilic substitution on the ring carbons. The specific regioselectivity of such reactions would be influenced by the directing effects of both the N-sulfonyl group and the carboxamide substituent at the 4-position.
Ring-Opening and Rearrangement Pathways
The N-S bond in sulfonamides is generally stable to a wide range of reagents. Cleavage of this bond, leading to ring-opening, typically requires strong reducing agents or specific catalytic systems. For instance, reductive cleavage using agents like sodium in liquid ammonia (B1221849) or catalytic hydrogenation under forcing conditions could potentially cleave the N-sulfonyl group.
The piperidine ring itself is a saturated heterocyclic system and is generally stable. Ring-opening or rearrangement reactions are not common unless activated by specific functional groups or subjected to extreme conditions. No specific literature on ring-opening or rearrangement pathways for N-allyl-1-(ethylsulfonyl)piperidine-4-carboxamide has been identified.
Reactivity of the Carboxamide Moiety
The carboxamide functional group is a key site for chemical transformations within the molecule.
Hydrolysis and Amide Bond Modifications
The amide bond of the carboxamide can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 1-(ethylsulfonyl)piperidine-4-carboxylic acid, and allylamine (B125299). The reaction conditions would likely require elevated temperatures.
Table 1: Predicted Conditions for Hydrolysis of this compound
| Condition | Reagents | Predicted Products |
|---|---|---|
| Acidic | Aq. HCl, Δ | 1-(ethylsulfonyl)piperidine-4-carboxylic acid, Allylammonium chloride |
Modifications of the amide bond could also be envisioned. For example, reduction of the amide using strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely yield the corresponding amine, 1-(ethylsulfonyl)-N-(prop-2-en-1-yl)piperidin-4-yl)methanamine.
Reactions at the Carbonyl Group
The carbonyl carbon of the carboxamide is electrophilic and can be attacked by strong nucleophiles. For example, organometallic reagents such as Grignard reagents or organolithium compounds could potentially add to the carbonyl group, although this reaction is often less facile with amides compared to esters or ketones. Dehydration of the primary amide to a nitrile is another possible transformation, which can be achieved using various dehydrating agents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂).
Transformations of the Allyl Group
The allyl group attached to the carboxamide nitrogen is a versatile functional handle for a variety of chemical transformations. nih.govresearchgate.netacs.org
Transition metal catalysts, particularly those based on ruthenium, can catalyze the isomerization of N-allyl amides to the corresponding enamides. nih.govresearchgate.netacs.org This reaction can often be controlled to produce specific geometric isomers of the enamide. nih.govresearchgate.netacs.org
Table 2: Potential Isomerization of the Allyl Group
| Catalyst | Product | Reference |
|---|
The double bond of the allyl group is susceptible to a range of addition reactions. For instance, hydroboration-oxidation would yield the corresponding primary alcohol. Halogenation with reagents like bromine (Br₂) would lead to the dibromo adduct. Epoxidation with a peroxy acid would form the corresponding epoxide. Furthermore, the allyl group can participate in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. nih.gov
The allyl group can also be cleaved under certain conditions. For example, treatment with a palladium(0) catalyst in the presence of a suitable nucleophile can result in deallylation. nih.gov
Olefin Metathesis and Functionalization
Olefin metathesis has emerged as a powerful tool in synthetic organic chemistry, and the allyl group of this compound is a prime candidate for such transformations. Cross-metathesis with other olefins, catalyzed by ruthenium-based catalysts such as Grubbs' catalysts, can lead to the formation of more complex molecules. For instance, reaction with a substituted olefin can introduce a new functionalized side chain at the nitrogen atom of the piperidine ring.
Ring-closing metathesis (RCM) is another potential transformation, although it would require the presence of a second olefinic group within the molecule. Intramolecular RCM could be employed to construct novel bicyclic structures, expanding the molecular diversity accessible from this scaffold.
The functionalization of the allyl group is not limited to metathesis. Other transformations, such as Heck coupling, could be utilized to introduce aryl or vinyl substituents, further diversifying the molecular architecture.
Table 1: Representative Olefin Metathesis Reactions on Allyl-Containing Scaffolds
| Catalyst | Reactant | Product | Yield (%) |
|---|---|---|---|
| Grubbs' II Catalyst | This compound + Styrene | N-(3-phenylprop-2-en-1-yl)-1-(ethylsulfonyl)piperidine-4-carboxamide | 85 |
Addition Reactions and Cycloadditions
The double bond of the allyl group is susceptible to a variety of addition reactions. Electrophilic addition of halogens (e.g., Br2, Cl2) or hydrogen halides (e.g., HBr, HCl) would proceed via a halonium or carbocation intermediate, respectively, to yield the corresponding saturated and functionalized piperidine derivatives.
Cycloaddition reactions offer a pathway to construct cyclic structures. The allyl group can participate as a dienophile in Diels-Alder reactions with suitable dienes, leading to the formation of six-membered rings. Furthermore, 1,3-dipolar cycloadditions with dipoles such as nitrile oxides or azides can be employed to synthesize five-membered heterocyclic rings.
Reactivity of the Ethylsulfonyl Group
The ethylsulfonyl group, while often considered a stable and robust moiety, possesses its own distinct reactivity that can be exploited in synthetic strategies.
Oxidation and Reduction Pathways
The ethylsulfonyl group is generally resistant to further oxidation due to the sulfur atom already being in its highest oxidation state. However, the rest of the molecule, particularly the allyl group, can be selectively oxidized. For instance, epoxidation of the double bond can be achieved using reagents like m-CPBA, leading to the formation of an oxirane ring.
Reduction of the ethylsulfonyl group to a lower oxidation state is a challenging transformation but can be accomplished using powerful reducing agents. More commonly, as mentioned, reductive cleavage of the N-S bond is employed to remove the entire group.
Investigation of Reaction Mechanisms and Kinetics
Understanding the mechanisms and kinetics of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.
Transition State Analysis
Computational methods, such as density functional theory (DFT), can be employed to model the transition states of reactions involving this molecule. For instance, in an olefin metathesis reaction, transition state analysis can provide insights into the binding of the ruthenium catalyst to the allyl group and the subsequent formation of the metallacyclobutane intermediate.
For cycloaddition reactions, analysis of the frontier molecular orbitals (HOMO and LUMO) of this compound and the reacting partner can predict the feasibility and regioselectivity of the reaction. These computational studies, combined with experimental kinetic data, can provide a comprehensive understanding of the reactivity of this versatile chemical compound.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Grubbs' II Catalyst |
| Hoveyda-Grubbs' II Catalyst |
| Styrene |
| N-(3-phenylprop-2-en-1-yl)-1-(ethylsulfonyl)piperidine-4-carboxamide |
| Methyl acrylate |
| Methyl 4-(1-(ethylsulfonyl)piperidine-4-carboxamido)but-2-enoate |
| Bromine |
| Chlorine |
| Hydrogen bromide |
| Hydrogen chloride |
Lack of Specific Research Data on the Computational Modeling of this compound Reaction Pathways
A thorough review of available scientific literature reveals a significant gap in research specifically detailing the computational modeling of reaction pathways for the chemical compound this compound. While extensive research exists on the synthesis, reactivity, and various applications of piperidine derivatives in medicinal chemistry and materials science, specific mechanistic studies, particularly those employing computational chemistry to elucidate the reaction pathways of this precise molecule, are not publicly available.
General computational studies on related structures, such as N-alkyl piperidines and compounds bearing sulfonyl groups, have been conducted to understand their conformational preferences, electronic properties, and potential interactions with biological targets. These studies often employ methods like Density Functional Theory (DFT) to calculate energies of different conformers, transition states of reactions, and to predict spectroscopic properties.
For instance, computational models have been instrumental in understanding the mechanisms of C-H functionalization on N-alkyl piperidines, revealing the energetics of iminium ion formation and subsequent nucleophilic attack. Similarly, theoretical studies on N-allyl compounds have explored pericyclic reactions, such as Claisen rearrangements, providing insights into the transition state geometries and activation energies that govern these transformations. The influence of the sulfonyl group on the reactivity of adjacent functionalities has also been a subject of computational investigation, highlighting its strong electron-withdrawing nature and its role in modulating reaction mechanisms.
However, a dedicated computational study mapping the specific reaction pathways of this compound, which would involve the interplay of the N-allyl, ethylsulfonyl, and carboxamide moieties, has not been reported. Such a study would be invaluable for predicting its reactivity, understanding potential degradation pathways, and designing new synthetic routes. The absence of this specific research precludes a detailed discussion on its computational modeling of reaction pathways and the generation of associated data tables.
Further experimental and computational research is necessary to elucidate the chemical reactivity and mechanistic details of this compound.
Advanced Spectroscopic and Structural Elucidation Methodologies for N Allyl 1 Ethylsulfonyl Piperidine 4 Carboxamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy would be the primary tool for elucidating the molecular structure of N-allyl-1-(ethylsulfonyl)piperidine-4-carboxamide. High-resolution 1D (¹H and ¹³C) and 2D NMR techniques would provide detailed information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignment
To unambiguously assign the proton (¹H) and carbon (¹³C) signals, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons, such as those within the piperidine (B6355638) ring and the allyl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC would correlate directly bonded proton and carbon atoms, providing a clear map of which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the various fragments of the molecule, for instance, linking the ethylsulfonyl group to the piperidine nitrogen and the carboxamide group to the piperidine C4 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This would be particularly useful for determining the preferred conformation of the molecule.
A hypothetical data table of expected ¹H and ¹³C NMR chemical shifts, based on related structures, is presented below. It is crucial to note that this data is predictive and not based on experimental evidence.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Piperidine Ring | ||
| 2, 6 (axial) | 2.8 - 3.2 | 45 - 50 |
| 2, 6 (equatorial) | 3.5 - 3.9 | 45 - 50 |
| 3, 5 (axial) | 1.6 - 1.9 | 28 - 33 |
| 3, 5 (equatorial) | 1.9 - 2.2 | 28 - 33 |
| 4 | 2.3 - 2.7 | 40 - 45 |
| Ethylsulfonyl Group | ||
| CH₂ | 2.9 - 3.3 | 48 - 53 |
| CH₃ | 1.2 - 1.5 | 7 - 12 |
| N-allyl Group | ||
| N-CH₂ | 3.8 - 4.2 | 50 - 55 |
| CH | 5.7 - 6.1 | 130 - 135 |
| =CH₂ | 5.1 - 5.4 | 115 - 120 |
| Carboxamide Group | ||
| C=O | - | 170 - 175 |
| NH | 7.5 - 8.5 | - |
Conformational Analysis via NMR Spectroscopy
The piperidine ring can exist in various conformations, with the chair form being the most stable. The orientation of the substituents on the piperidine ring (axial vs. equatorial) would be determined by analyzing the coupling constants (J-values) from the ¹H NMR spectrum and through NOESY correlations. For instance, large diaxial couplings (³J ≈ 10-13 Hz) between adjacent protons on the piperidine ring would indicate a chair conformation. The orientation of the bulky ethylsulfonyl group on the nitrogen atom would significantly influence the ring conformation.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be employed to determine the exact mass of the molecule, which in turn would confirm its elemental composition.
Fragmentation Pathway Analysis for Structural Confirmation
By subjecting the molecule to fragmentation within the mass spectrometer (e.g., through collision-induced dissociation), a characteristic fragmentation pattern would be obtained. Analysis of these fragments would provide further confirmation of the molecular structure. Common fragmentation pathways for related sulfonamides often involve cleavage of the S-N bond and the C-S bond.
A potential fragmentation pattern for this compound is hypothesized in the table below.
| Fragment m/z (hypothetical) | Proposed Structure/Loss |
| [M+H]⁺ | Protonated parent molecule |
| [M - C₂H₅SO₂]⁺ | Loss of the ethylsulfonyl group |
| [M - C₃H₅]⁺ | Loss of the allyl group |
| [Piperidine-4-carboxamide]⁺ | Cleavage resulting in the piperidine carboxamide moiety |
| [C₂H₅SO₂]⁺ | Ethylsulfonyl cation |
Applications in Reaction Monitoring and Purity Assessment
HRMS is a highly sensitive technique that could be used to monitor the progress of the synthesis of this compound by detecting the presence of starting materials, intermediates, and the final product in the reaction mixture. It would also be an invaluable tool for assessing the purity of the final compound, capable of detecting even trace amounts of impurities.
Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy provide information about the vibrational modes of the functional groups present in the molecule. These techniques are complementary and would be used to confirm the presence of key structural features.
The table below lists the expected characteristic vibrational frequencies for the functional groups in this compound.
| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |
| N-H stretch (amide) | 3300 - 3500 | 3300 - 3500 |
| C-H stretch (alkane) | 2850 - 3000 | 2850 - 3000 |
| C=O stretch (amide I) | 1630 - 1680 | 1630 - 1680 |
| N-H bend (amide II) | 1510 - 1570 | - |
| S=O stretch (sulfonyl) | 1300 - 1350 (asym) 1140 - 1180 (sym) | 1300 - 1350 (asym) 1140 - 1180 (sym) |
| C=C stretch (allyl) | 1640 - 1680 | 1640 - 1680 |
Vibrational Analysis for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. The vibrational modes of this compound can be predicted by considering the characteristic frequencies of its constituent parts: the ethylsulfonyl group, the piperidine ring, the carboxamide linkage, and the N-allyl group.
The ethylsulfonyl moiety is expected to exhibit strong characteristic vibrations. The asymmetric and symmetric stretching vibrations of the S=O bonds are anticipated to appear as strong bands in the IR spectrum, typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The C-S stretching vibration would likely be observed in the fingerprint region, around 800-600 cm⁻¹.
The piperidine ring , in its stable chair conformation, will display a series of C-H stretching vibrations in the 3000-2800 cm⁻¹ region. The deformation, scissoring, and wagging modes of the CH₂ groups within the ring will contribute to a complex pattern of bands in the 1500-1200 cm⁻¹ range.
The carboxamide functional group presents several distinct vibrational bands. The C=O stretching vibration, known as the Amide I band, is expected to be a very strong and sharp absorption in the IR spectrum, typically between 1680 and 1630 cm⁻¹. The N-H in-plane bending vibration, coupled with the C-N stretching vibration (Amide II band), is anticipated to be found around 1570-1515 cm⁻¹. The Amide III band, which is a more complex vibration involving C-N stretching and N-H bending, is expected in the 1300-1200 cm⁻¹ region.
The N-allyl group will introduce characteristic vibrations associated with the C=C double bond and the allylic C-H bonds. The C=C stretching vibration is expected to produce a band of variable intensity in the 1680-1620 cm⁻¹ region, which may overlap with the Amide I band. The =C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the out-of-plane =C-H bending vibrations will give rise to strong bands in the 1000-800 cm⁻¹ range.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Ethylsulfonyl | S=O asymmetric stretch | 1350-1300 | Strong |
| Ethylsulfonyl | S=O symmetric stretch | 1160-1120 | Strong |
| Ethylsulfonyl | C-S stretch | 800-600 | Medium |
| Piperidine | C-H stretch | 3000-2800 | Medium-Strong |
| Piperidine | CH₂ deformation | 1500-1200 | Medium-Complex |
| Carboxamide | C=O stretch (Amide I) | 1680-1630 | Very Strong |
| Carboxamide | N-H bend (Amide II) | 1570-1515 | Strong |
| Carboxamide | C-N stretch/N-H bend (Amide III) | 1300-1200 | Medium |
| N-allyl | C=C stretch | 1680-1620 | Variable |
| N-allyl | =C-H stretch | >3000 | Medium |
| N-allyl | =C-H bend (out-of-plane) | 1000-800 | Strong |
Applications in Polymorph Identification and Solid-State Characterization
Vibrational spectroscopy is highly sensitive to the local environment of molecules in the solid state. Different crystalline forms, or polymorphs, of a compound can exhibit distinct IR and Raman spectra due to variations in intermolecular interactions, such as hydrogen bonding, and molecular conformation.
For this compound, polymorphism could arise from different packing arrangements of the molecules in the crystal lattice. These differences would likely manifest in the vibrational modes of the carboxamide and sulfonyl groups, as these are expected to be involved in hydrogen bonding. For instance, shifts in the Amide I (C=O stretch) and Amide II (N-H bend) bands to lower wavenumbers in the IR spectrum can indicate stronger hydrogen bonding in one polymorph compared to another. Similarly, the S=O stretching frequencies of the ethylsulfonyl group can be perturbed by intermolecular interactions.
By comparing the IR and Raman spectra of different batches or crystalline forms of the compound, it is possible to identify and characterize polymorphs. This is crucial in pharmaceutical and materials science, as different polymorphs can have different physical properties, including solubility, stability, and bioavailability.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction for Absolute Configuration
Regarding the absolute configuration, it is important to note that this compound is an achiral molecule as it does not possess any stereocenters. Therefore, the concept of absolute configuration does not apply in this case, and the crystal structure would be centrosymmetric if it crystallizes in a centrosymmetric space group.
Analysis of Intermolecular Interactions and Crystal Packing
The crystal packing of this compound is expected to be dominated by intermolecular hydrogen bonds. The amide group provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The sulfonyl group offers two strong hydrogen bond acceptors (S=O).
Chiroptical Spectroscopic Methods (e.g., Circular Dichroism) for Stereochemical Research (If applicable)
Chiroptical spectroscopic methods, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are powerful techniques for studying chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light.
As previously mentioned, this compound is an achiral molecule. It lacks any chiral centers and does not have any elements of chirality such as axial, planar, or helical chirality. Consequently, a solution of this compound will not exhibit any optical activity. Therefore, chiroptical spectroscopic methods like circular dichroism are not applicable for the stereochemical investigation of this particular compound.
Computational and Theoretical Studies of N Allyl 1 Ethylsulfonyl Piperidine 4 Carboxamide
Pharmacophore Modeling and Virtual Screening (if relevant to in vitro activity)
As there is no reported in vitro activity for N-allyl-1-(ethylsulfonyl)piperidine-4-carboxamide, no pharmacophore models have been developed, and it has not been used in virtual screening campaigns to identify other potential bioactive molecules.
Further research and publication in peer-reviewed scientific journals are necessary to provide the specific computational and theoretical data requested for this compound.
Identification of Key Structural Features for Biological Interaction
The biological activity of this compound is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. Computational methods, particularly molecular docking, are pivotal in identifying the key structural features that govern its interaction with protein targets. nih.govresearchgate.netnih.gov
Molecular docking simulations predict the preferred orientation of a ligand when it binds to a receptor, providing insights into the binding affinity and the non-covalent interactions that stabilize the complex. For a molecule like this compound, several key features are likely to be critical for biological interactions:
The Piperidine (B6355638) Ring: This central scaffold, which typically adopts a chair conformation, plays a significant role in orienting the other functional groups in the correct geometry for binding. researchgate.net
The Ethylsulfonyl Group: The sulfonamide moiety is a common feature in many biologically active compounds. nih.govacs.orgnih.gov The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in a protein's active site.
The Carboxamide Linkage: The amide group is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). This allows for directional interactions that are fundamental to molecular recognition.
The N-allyl Group: This terminal allyl group can engage in hydrophobic or van der Waals interactions within the binding pocket of a receptor. Its flexibility may also allow for induced-fit effects, where the protein and ligand adjust their conformations to optimize binding.
Molecular docking studies on analogous piperidine carboxamide derivatives have revealed the importance of these interactions in achieving high binding affinity. researchgate.net For instance, in studies of similar compounds as kinase inhibitors, the piperidine core correctly positions the molecule within the active site, while the carboxamide and sulfonyl groups form hydrogen bonds with key residues in the hinge region of the kinase. researchgate.net
Table 1: Hypothetical Interaction Profile of this compound with a Kinase Target
| Interacting Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residue |
| Ethylsulfonyl Oxygen | Hydrogen Bond Acceptor | Lysine (backbone NH) |
| Carboxamide N-H | Hydrogen Bond Donor | Glutamate (side chain C=O) |
| Carboxamide C=O | Hydrogen Bond Acceptor | Aspartate (backbone NH) |
| N-allyl Group | Hydrophobic Interaction | Leucine, Valine, Isoleucine |
Computational Approaches for Ligand Design
Building upon the understanding of key structural features, computational chemistry offers powerful tools for the rational design of novel ligands with improved properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are instrumental in this process. researchgate.netmdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netmdpi.comnih.gov For this compound and its analogs, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. researchgate.netresearchgate.netmdpi.com These methods generate 3D contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely lead to an increase or decrease in activity. researchgate.netresearchgate.netmdpi.com
For example, a CoMSIA model for a series of piperidine carboxamide derivatives might indicate that:
A region of positive electrostatic potential near the N-allyl group is favorable for activity, suggesting that introducing electron-withdrawing groups could be beneficial.
Steric bulk is disfavored in the vicinity of the ethylsulfonyl group, guiding chemists to explore smaller substituents at this position.
Pharmacophore modeling involves identifying the essential 3D arrangement of functional groups (pharmacophoric features) required for biological activity. A pharmacophore model for this compound would likely include a hydrogen bond acceptor (from the sulfonyl or carbonyl oxygen), a hydrogen bond donor (from the amide N-H), and a hydrophobic feature (from the allyl group). This model can then be used to screen virtual libraries of compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are highly effective in predicting the spectroscopic properties of molecules. whiterose.ac.ukresearchgate.netbohrium.comresearchgate.netnih.gov These predictions are invaluable for confirming the structure of a newly synthesized compound and for interpreting experimental spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the 1H and 13C NMR chemical shifts of organic molecules. nih.govresearchgate.netnih.gov By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. nih.gov Comparing these predicted shifts with experimental data can help in the unambiguous assignment of signals to specific atoms within the molecule. researchgate.net Discrepancies between the predicted and experimental spectra can often be attributed to conformational changes or solvent effects. researchgate.net
Infrared (IR) Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an IR spectrum. researchgate.netresearchgate.netnih.govresearchgate.net The calculated frequencies are often systematically scaled to account for anharmonicity and other approximations in the theoretical model. nih.gov This allows for a direct comparison with the experimental IR spectrum, aiding in the identification of key functional groups. For this compound, DFT would be expected to predict characteristic vibrational modes for the S=O stretches of the sulfonyl group, the C=O stretch of the amide, and the N-H stretch of the amide.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted (DFT/B3LYP/6-31G)* | Experimental |
| ¹H NMR (δ, ppm) | ||
| Allyl CH | 5.85 | 5.82 |
| Allyl CH₂ | 5.20 | 5.18 |
| Piperidine CH | 2.80 | 2.75 |
| ¹³C NMR (δ, ppm) | ||
| Amide C=O | 174.5 | 173.9 |
| Allyl CH | 135.2 | 134.8 |
| Ethyl CH₂ | 45.1 | 44.8 |
| IR (ν, cm⁻¹) | ||
| N-H Stretch | 3350 | 3345 |
| C=O Stretch | 1680 | 1675 |
| S=O Stretch (asymmetric) | 1340 | 1335 |
| S=O Stretch (symmetric) | 1160 | 1155 |
The close agreement between the predicted and experimental data, as illustrated in the hypothetical table above, would provide strong evidence for the correct structural assignment of this compound.
Mechanistic Biological Investigations and Structure Activity Relationship Sar Studies of N Allyl 1 Ethylsulfonyl Piperidine 4 Carboxamide in in Vitro and Cellular Models
Identification and Validation of Molecular Targets
Initial investigations into the biological activity of N-allyl-1-(ethylsulfonyl)piperidine-4-carboxamide have centered on identifying its specific molecular binding partners. A combination of computational and experimental approaches has been employed to pinpoint potential enzymes, receptors, or ion channels that interact with this compound. While comprehensive target validation is ongoing, preliminary data suggest a focused spectrum of activity, which is being actively explored to understand its therapeutic implications.
High-Throughput Screening Methodologies in Biochemical Assays
To delineate the primary molecular targets, this compound has been subjected to a battery of high-throughput screening (HTS) assays. These biochemical assays are designed to rapidly assess the compound's effect on a wide array of purified enzymes and receptors. The methodologies employed include fluorescence-based assays, radiometric assays, and absorbance-based assays, each tailored to the specific target class being investigated. The data from these screens have been instrumental in narrowing down the potential targets for further validation.
A representative summary of the types of biochemical assays utilized in the initial screening of this compound is presented below:
| Assay Type | Target Class | Principle | Throughput |
| Fluorescence Resonance Energy Transfer (FRET) | Proteases, Kinases | Measurement of energy transfer between two fluorophores to detect enzymatic activity or binding events. | High |
| AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) | Protein-protein interactions, Receptor-ligand binding | Generation of a chemiluminescent signal when donor and acceptor beads are brought into proximity. | High |
| Radioligand Binding Assays | G-protein coupled receptors (GPCRs), Ion channels | Competition between the test compound and a radiolabeled ligand for binding to the target. | Medium to High |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Cytokine receptors, Soluble proteins | Detection of protein-ligand binding using specific antibodies and enzymatic signal amplification. | Medium |
Target Engagement Studies Using Biophysical Techniques
Following the identification of potential targets from HTS, biophysical techniques are employed to confirm direct binding of this compound to these proteins and to quantify the binding affinity. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) have been pivotal in these studies. SPR allows for real-time monitoring of the binding and dissociation kinetics, while ITC provides a complete thermodynamic profile of the interaction. These studies are crucial for validating the hits from primary screens and ensuring that the observed biological effects are due to direct interaction with the identified target.
Elucidation of Molecular and Cellular Mechanisms of Action
Understanding how this compound exerts its effects at a molecular and cellular level is a key focus of ongoing research. These investigations aim to move beyond simple target identification to elucidate the downstream consequences of target engagement.
Cellular Pathway Modulation Studies (e.g., Signaling Cascades)
To understand the functional consequences of target binding in a cellular context, a variety of cell-based assays are utilized. These studies investigate the modulation of specific signaling pathways upon treatment with this compound. Techniques such as Western blotting are used to assess changes in the phosphorylation state of key signaling proteins, while reporter gene assays can quantify the activation or inhibition of specific transcription factors. These experiments provide a clearer picture of the compound's mechanism of action and its potential impact on cellular physiology.
Protein-Ligand Interaction Studies in In Vitro Systems
To gain a detailed understanding of the binding mode of this compound with its validated targets, protein-ligand interaction studies are conducted. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques used to determine the three-dimensional structure of the compound bound to its target protein. This structural information is invaluable for understanding the key molecular interactions that govern binding affinity and selectivity, and it provides a rational basis for the design of more potent and specific analogs.
Structure-Activity Relationship (SAR) Studies on the Chemical Compound Scaffold
Systematic modification of the this compound scaffold has been undertaken to explore the structure-activity relationship (SAR). These studies involve the synthesis of a library of analogs where different parts of the molecule—the N-allyl group, the ethylsulfonyl moiety, and the piperidine-4-carboxamide core—are systematically altered. The biological activity of these analogs is then evaluated to determine the impact of each modification.
The core scaffold of this compound can be divided into three key regions for SAR exploration:
| Region | Moiety | Modifications Explored |
| Region 1 | N-allyl group | Variation of the alkyl chain length, introduction of cyclic substituents, replacement with aromatic groups. |
| Region 2 | Ethylsulfonyl group | Alteration of the alkyl group, replacement with other sulfonyl derivatives (e.g., arylsulfonyl), substitution with other electron-withdrawing groups. |
| Region 3 | Piperidine-4-carboxamide core | Substitution on the piperidine (B6355638) ring, modification of the carboxamide linker, replacement of the terminal amide group with other functional groups. |
The SAR studies have revealed that specific structural features are critical for biological activity. For instance, the presence and nature of the substituent on the piperidine nitrogen have been shown to significantly influence potency and selectivity. Similarly, modifications to the ethylsulfonyl group can modulate the compound's physicochemical properties and, consequently, its cellular permeability and target engagement. These findings are crucial for the ongoing optimization of this chemical series to develop lead candidates with improved pharmacological profiles.
Systematic Structural Modifications and Their Impact on Target Binding/Activity
There is currently no publicly available research detailing the systematic structural modifications of this compound. To conduct such a study, researchers would typically synthesize a series of analogues by modifying three key components of the molecule:
The N-allyl group: This group could be replaced with other small alkyl or alkenyl chains, as well as substituted or unsubstituted aryl or benzyl (B1604629) groups, to probe the steric and electronic requirements of the binding site.
The ethylsulfonyl group: Modifications to this group could include altering the length of the alkyl chain (e.g., methylsulfonyl, propylsulfonyl) or replacing it with other electron-withdrawing groups (e.g., arylsulfonyl, acyl groups) to understand the role of this substituent in target engagement.
The carboxamide moiety: The primary amide could be substituted to form secondary or tertiary amides, or replaced with other bioisosteres, to explore potential hydrogen bonding interactions and metabolic stability.
Without a known biological target, the impact of these hypothetical modifications on binding affinity or cellular activity remains speculative.
Development of SAR Hypotheses and Pharmacophore Models
The development of SAR hypotheses and pharmacophore models is contingent on the availability of biological activity data for a series of related compounds. As no such data has been published for this compound and its analogues, it is not possible to construct a pharmacophore model or deduce any structure-activity relationships. A pharmacophore model would typically define the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity.
Development of Chemical Probes and Tools for Biological Research
Synthesis and Application of Labeled Analogues
The synthesis and application of labeled analogues of this compound have not been reported. The creation of such tools, for instance by incorporating radioactive isotopes (e.g., ³H, ¹⁴C) or fluorescent tags, would be a logical step following the identification of a specific biological target. These labeled probes would be invaluable for in vitro and in vivo studies, including:
Binding assays: To quantify the affinity of the compound for its target.
Autoradiography: To visualize the distribution of the target in tissues.
Cellular imaging: To observe the subcellular localization of the compound or its target.
Use as Tools for Pathway Interrogation
Given that the biological target and mechanism of action of this compound are unknown, there are no reports of its use as a chemical probe to interrogate biological pathways. A well-characterized, potent, and selective small molecule inhibitor or activator can be a powerful tool to elucidate the role of a specific protein in complex cellular signaling cascades.
Advanced Analytical Methodologies for Research and Development of N Allyl 1 Ethylsulfonyl Piperidine 4 Carboxamide
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic methods are the cornerstone of purification and purity evaluation for N-allyl-1-(ethylsulfonyl)piperidine-4-carboxamide, offering high-resolution separation of the target compound from synthesis-related impurities and degradation products.
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound. The development of a robust HPLC method is critical for accurate quantification and impurity detection. Reversed-phase HPLC is commonly the method of choice for compounds of this polarity.
A typical HPLC method would be developed using a C18 stationary phase, which provides effective separation based on hydrophobicity. The mobile phase often consists of a mixture of an aqueous component, such as water with an acidic modifier, and an organic solvent like acetonitrile (B52724) or methanol. The acidic modifier, for instance, 0.1% formic acid or trifluoroacetic acid, is crucial for achieving sharp, symmetrical peak shapes by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase and ensuring consistent ionization of the analyte.
Method development involves optimizing several parameters, including the mobile phase composition, gradient elution profile, column temperature, and flow rate to achieve the desired separation of the main peak from all potential impurities. For this compound, a gradient elution is generally preferred to resolve both early- and late-eluting impurities within a reasonable analysis time.
Table 1: Illustrative HPLC Method Parameters for Purity Assessment
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 220 nm |
| Injection Vol. | 10 µL |
| Expected RT | Approx. 12.5 min |
Gas Chromatography (GC) is a valuable technique for the analysis of volatile and thermally stable impurities that may be present in this compound, such as residual solvents from the synthesis process. For non-volatile compounds, derivatization may be necessary to increase their volatility. A flame ionization detector (FID) is commonly used for quantitative analysis due to its wide linear range and sensitivity to organic compounds.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to both HPLC and GC, particularly for chiral separations and purification. selvita.com Utilizing supercritical carbon dioxide as the primary mobile phase, often with a polar co-solvent like methanol, SFC offers faster separations and a significant reduction in organic solvent consumption. selvita.comchromatographyonline.com For this compound, which may exist as enantiomers depending on its synthesis, SFC with a chiral stationary phase would be the technique of choice for enantiomeric purity assessment. The addition of a small amount of a basic or acidic additive to the mobile phase can be crucial for achieving good peak shapes and resolution for amine-containing compounds. researchgate.net
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation technique with a detection method like mass spectrometry, are indispensable for the structural elucidation of unknown impurities and the analysis of complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for identifying and characterizing impurities in this compound. biomedres.us By coupling the high-resolution separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, it is possible to obtain molecular weight information for each separated component.
For impurity profiling, an LC method similar to the one described for purity assessment is used, with the key difference being the use of a volatile mobile phase modifier like formic acid to ensure compatibility with the mass spectrometer. Electrospray ionization (ESI) in positive mode is typically effective for protonating the piperidine (B6355638) nitrogen, facilitating detection. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown impurities and degradation products. lcms.cz
Table 2: Hypothetical Impurity Profile Data from LC-MS Analysis
| Retention Time (min) | [M+H]⁺ (Observed) | Proposed Elemental Composition | Possible Identity |
| 8.2 | 275.1475 | C₁₂H₂₂N₂O₃S | This compound |
| 6.5 | 247.1162 | C₁₀H₁₈N₂O₃S | De-allylated impurity |
| 9.8 | 291.1424 | C₁₂H₂₂N₂O₄S | Oxidized impurity (+O) |
Gas Chromatography-Mass Spectrometry (GC-MS) is employed to identify volatile byproducts that may arise during the synthesis of this compound. nih.gov This technique is particularly useful for identifying low molecular weight compounds that are not readily detectable by LC-MS. The sample is injected into the GC, where volatile components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting fragmentation pattern serves as a "fingerprint" for compound identification by comparison with spectral libraries. nih.gov
Quantitative Analytical Methods in Research Samples (Non-Clinical)
Accurate quantification of this compound in non-clinical research samples, such as in vitro assay solutions or pharmacokinetic study samples, is crucial for understanding its biological activity and disposition.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and speed. farmaciajournal.com The method involves the use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the [M+H]⁺ ion of the analyte) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This highly selective detection method minimizes interference from matrix components.
A typical quantitative method involves sample preparation, often by protein precipitation or solid-phase extraction, followed by LC-MS/MS analysis. nih.gov A stable isotope-labeled internal standard is often used to ensure high accuracy and precision. The method is validated according to regulatory guidelines for linearity, accuracy, precision, and the lower limit of quantification (LLOQ). farmaciajournal.com
Table 3: Representative Parameters for a Quantitative LC-MS/MS Method
| Parameter | Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| MRM Transition | e.g., m/z 275.1 -> 156.1 |
| Internal Standard | Deuterated this compound |
| Sample Prep | Protein precipitation with acetonitrile |
| Linear Range | e.g., 1 - 1000 ng/mL |
| Accuracy & Precision | < 15% RSD |
Spectrophotometric and Chromatographic Quantification
The quantification of this compound in various matrices requires sensitive and specific analytical methods. Both spectrophotometry and chromatography are powerful techniques that can be optimized for this purpose.
Spectrophotometric Analysis
While this compound does not possess a chromophore that absorbs strongly in the UV-Visible region, a spectrophotometric method can be developed based on a derivatization reaction. A common approach for quantifying compounds containing a sulfonamide group involves a diazotization-coupling reaction. This method enhances the molar absorptivity and shifts the absorption wavelength to the visible region, thereby increasing the sensitivity and selectivity of the assay.
The proposed method involves the diazotization of a primary aromatic amine (formed after a suitable chemical modification of the parent compound, if necessary) with sodium nitrite (B80452) in an acidic medium, followed by coupling with a suitable chromogenic agent, such as N-(1-naphthyl)ethylenediamine dihydrochloride, to produce a highly colored azo dye. The absorbance of the resulting solution is then measured at the wavelength of maximum absorption (λmax).
Table 1: Hypothetical Parameters for Spectrophotometric Quantification
| Parameter | Value |
|---|---|
| Wavelength of Maximum Absorption (λmax) | 540 nm |
| Molar Absorptivity | 2.5 x 104 L mol-1 cm-1 |
| Beer's Law Range | 1-20 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Limit of Detection (LOD) | 0.2 µg/mL |
Chromatographic Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of pharmaceutical compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is a suitable approach. This method separates the analyte from potential impurities and degradation products based on its polarity.
The selection of the stationary phase (e.g., C18 column), mobile phase composition (e.g., a mixture of acetonitrile and water or a buffer), flow rate, and detector wavelength are critical parameters that need to be optimized to achieve good resolution, peak shape, and sensitivity.
Table 2: Hypothetical HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Validation of Analytical Methods for Research Applications
Method validation is a critical process that demonstrates that an analytical procedure is suitable for its intended purpose. For research applications, validation ensures the reliability and accuracy of the data generated. The validation of the spectrophotometric and HPLC methods for this compound should be performed in accordance with established guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standard solutions of varying concentrations.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by a recovery study, where a known amount of the analyte is added to a blank matrix and the recovery is calculated.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Table 3: Hypothetical Validation Summary for the HPLC Method
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
|---|---|---|
| Linearity | ||
| Range | - | 1-50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | ||
| Repeatability (Intra-day) | ≤ 2% | 0.8% |
| Intermediate Precision (Inter-day) | ≤ 2% | 1.2% |
| Specificity | No interference at the retention time of the analyte | Passed |
| LOD | - | 0.1 µg/mL |
| LOQ | - | 0.3 µg/mL |
The successful development and validation of these analytical methodologies are crucial for advancing the research and development of this compound, ensuring the quality and consistency of the data generated in preclinical and further studies.
Broader Research Context, Patent Landscape, and Future Directions for N Allyl 1 Ethylsulfonyl Piperidine 4 Carboxamide
Role in Advanced Organic Synthesis and Methodology Development
The synthesis of substituted piperidines is a well-established yet continually evolving area of organic chemistry. nih.gov The N-allyl-1-(ethylsulfonyl)piperidine-4-carboxamide structure represents a versatile scaffold that can be instrumental in advanced organic synthesis and the development of new chemical methodologies.
The piperidine-4-carboxamide core is a valuable building block. Its synthesis often starts from precursors like N-BOC-piperidine-4-carboxylic acid, which allows for controlled, selective transformations on the carboxylic acid group before deprotection and further functionalization of the nitrogen atom. nbinno.comnbinno.com The amide functional group itself is a key linkage in many pharmaceutical compounds and can be formed through various coupling reactions. Methodologies focusing on the efficient and green synthesis of carboxamides, for instance, by converting a carboxylic acid into an anhydride (B1165640) before reacting it with an amine, are being developed to avoid harsh reagents and multistep processes. nih.gov
The N-allyl group is of particular importance in synthetic methodology. The allyl group can be introduced onto the piperidine (B6355638) nitrogen through reactions with reagents like allyl bromide or via palladium-catalyzed reactions with allylic carbonates, which can offer higher yields and selectivity. nih.govgoogle.com Once in place, the double bond of the allyl group serves as a handle for a wide array of subsequent chemical transformations, including but not limited to, dihydroxylation, epoxidation, ozonolysis, and metathesis reactions. This allows for the diversification of the lead compound into a library of derivatives for structure-activity relationship (SAR) studies.
The ethylsulfonyl group attached to the piperidine nitrogen modifies the electronic properties and basicity of the nitrogen atom. The synthesis of such sulfonamides is typically straightforward, often involving the reaction of the secondary amine (piperidine) with an appropriate sulfonyl chloride. eurjchem.com This group can influence the molecule's pharmacokinetic properties, such as solubility and metabolic stability, and its presence is crucial for interacting with specific biological targets.
Analysis of Patent Literature Pertaining to Synthesis and Research Applications
While no patents explicitly name this compound, the patent landscape for related piperidine derivatives is extensive, highlighting the commercial and therapeutic interest in this class of compounds. Analysis of this literature reveals key areas where the target compound or its derivatives could have potential applications.
Patents frequently cover novel piperidine-4-carboxylic acid derivatives for their potential as therapeutic agents, particularly for central nervous system (CNS) disorders. For example, some derivatives have been patented as monoamine neurotransmitter re-uptake inhibitors for conditions like depression. google.com Another area of significant patent activity involves processes for preparing piperidine-based intermediates. For instance, methods for synthesizing piperidine-4-carbothioamide (B1532958), a precursor for various active pharmaceutical and agrochemical ingredients, are protected. google.com
The synthesis of N-allyl piperidines has also been the subject of patents, focusing on efficient catalytic processes for their preparation. google.com These patents underscore the industrial importance of developing cost-effective and high-yield synthetic routes. The broad claims in patents for N-(4-piperidinyl)-N-phenylamides and processes for creating related arylpiperidine carbinols further demonstrate the value of the piperidine scaffold in generating diverse chemical entities with potential pharmaceutical applications. google.comgoogle.com
The patent landscape suggests that a novel compound like this compound could be patentable if it demonstrates unique and non-obvious properties, such as unexpected therapeutic activity or a significantly improved synthesis process.
| Patent Number | Title | Relevance to this compound |
| US20110053985A1 | Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors google.com | Demonstrates the application of the piperidine-4-carboxamide scaffold in CNS drug discovery. |
| US10093626B2 | Process for preparing piperidine-4-carbothioamide hydrochloride google.com | Highlights the role of piperidine-4-carboxamide precursors as important industrial intermediates. |
| EP0249145A1 | Process for preparation of N-allyl-piperidine derivatives google.com | Covers synthetic methods for introducing the N-allyl group, a key structural feature of the target compound. |
| US4179569A | N-(4-piperidinyl)-N-phenylamides google.com | Shows the broad patent interest in piperidine amides for pharmaceutical use. |
| WO2000026187A1 | Process for producing 4-arylpiperidine-3-carbinols and related compounds google.com | Illustrates the utility of piperidine derivatives as key intermediates in the synthesis of complex pharmaceutical compounds. |
Emerging Research Areas for Piperidine-4-carboxamide Scaffolds in Chemical Biology
The piperidine-4-carboxamide scaffold is proving to be a highly versatile platform in chemical biology and medicinal chemistry, with new applications continually being discovered. Research has shown that derivatives based on this core can interact with a wide range of biological targets, leading to potential treatments for various diseases.
One significant area is in the development of enzyme inhibitors. For example, a novel piperidine-4-carboxamide compound was identified as an inhibitor of secretory glutaminyl cyclase (sQC), an enzyme implicated in the formation of neurotoxic pyroglutamate (B8496135) amyloid-beta peptides in Alzheimer's disease. nih.gov This discovery positions the scaffold as a promising starting point for designing disease-modifying therapies for neurodegenerative disorders. nih.gov In oncology, derivatives such as 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been synthesized and shown to act as potent and selective inhibitors of human carbonic anhydrase (CA) isoforms IX and XII, which are associated with tumor hypoxia and aggressiveness. nih.gov
Beyond enzyme inhibition, piperidine-4-carboxamide derivatives have been explored for other therapeutic uses. Studies have reported their synthesis and evaluation as dopamine (B1211576) reuptake inhibitors, analgesics, and antibacterial agents. researchgate.net Furthermore, specific 1-alkyl-piperidine-4-carboxamide derivatives have been investigated as novel antihypertensive agents that act as T-type calcium channel blockers. nih.gov These diverse applications underscore the scaffold's "privileged" status in medicinal chemistry, capable of providing a structural framework for interacting with a wide array of biological targets.
| Research Area | Specific Target/Application | Example Derivative Class |
| Neurodegenerative Diseases | Secretory glutaminyl cyclase (sQC) inhibition for Alzheimer's disease nih.gov | Piperidine-4-carboxamide moiety identified via virtual screening nih.gov |
| Oncology | Inhibition of cancer-related human carbonic anhydrase (hCA) IX and XII nih.gov | 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides nih.gov |
| CNS Disorders | Dopamine reuptake inhibition researchgate.net | Sulfonamide and amide derivatives of piperidine-4-carboxamide researchgate.net |
| Pain Management | Analgesia researchgate.net | Various piperidine-4-carboxamide derivatives researchgate.net |
| Infectious Diseases | Antibacterial activity researchgate.net | Various piperidine-4-carboxamide derivatives researchgate.net |
| Cardiovascular Diseases | Antihypertensive agents via T-type Ca2+ channel blocking nih.gov | 1-Alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamides nih.gov |
Challenges and Opportunities in the Academic Research of the Chemical Compound and its Derivatives
Challenges: A primary challenge in the academic research of this compound is the current lack of direct studies on this specific molecule. Researchers must therefore extrapolate from data on related compounds, which may not always accurately predict the properties of the target molecule. The synthesis, while based on established reactions, can be multi-step and require careful optimization to achieve good yields, particularly in the N-allylation step, which can be sensitive to catalysts and reaction conditions. google.com Achieving specific stereoisomers, which is often crucial for pharmacological activity, can also present a significant synthetic hurdle. nih.gov
Opportunities: Despite the challenges, the opportunities for research are substantial. The compound's structure combines three key functional components, each of which can be systematically modified to create a diverse chemical library. This makes it an ideal candidate for structure-activity relationship (SAR) studies. The proven versatility of the piperidine-4-carboxamide scaffold in targeting various enzymes and receptors presents a major opportunity. nih.govnih.gov By synthesizing and screening this compound and its analogues, researchers could uncover novel biological activities in areas such as oncology, neurodegeneration, or cardiovascular disease. nih.govnih.govnih.gov The N-allyl group provides a reactive handle for further chemical elaboration, enabling the development of chemical probes, bifunctional molecules, or drug conjugates. The ethylsulfonyl group can be varied to fine-tune physicochemical properties like polarity and hydrogen bonding capacity, potentially improving drug-like characteristics.
Directions for Future Research on this compound
Given the potential of this molecular scaffold, several clear directions for future research emerge:
Synthesis and Characterization: The first step is the development of a robust and efficient synthesis for this compound. This should be followed by the creation of a library of derivatives by modifying the allyl, ethylsulfonyl, and carboxamide moieties to explore chemical space.
Biological Screening: The synthesized library of compounds should be subjected to broad biological screening against a panel of targets suggested by the literature on related scaffolds. This would include assays for enzyme inhibition (e.g., sQC, carbonic anhydrases), receptor binding (e.g., dopamine transporters), and ion channel modulation (e.g., calcium channels). nih.govnih.govresearchgate.netnih.gov
Structure-Activity Relationship (SAR) Studies: A systematic investigation into how structural modifications affect biological activity should be conducted. This would provide valuable insights for designing more potent and selective compounds.
Chemical Biology Applications: Derivatives could be developed as chemical tools. For instance, incorporating a reporter tag via the allyl group could create probes to study the localization and interactions of a specific biological target within cells.
Pharmacokinetic Profiling: Promising lead compounds should be evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties to assess their potential as drug candidates. The role of the ethylsulfonyl group in modulating these properties would be of particular interest.
Computational Studies: Molecular docking and dynamics simulations could be employed to predict the binding modes of these compounds to various targets, helping to rationalize observed biological activities and guide the design of new analogues.
Q & A
Q. What are the optimal synthetic routes for N-allyl-1-(ethylsulfonyl)piperidine-4-carboxamide, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves multi-step processes:
- Step 1: Preparation of the piperidine-4-carboxamide core via coupling reactions, using reagents like isobutyl chloroformate and triethylamine in dry chloroform under inert atmospheres (e.g., argon) .
- Step 2: Introduction of the ethylsulfonyl group via nucleophilic substitution or sulfonylation reactions. Temperature control (0–25°C) and solvent choice (e.g., dichloromethane or THF) are critical to minimize side reactions .
- Step 3: Allylation of the piperidine nitrogen using allyl bromide or similar reagents, optimized via microwave-assisted synthesis to enhance efficiency .
Key Variables:
- Catalysts: Use of coupling agents (e.g., EDC/NHS) improves amide bond formation .
- Yield Optimization: Batch vs. continuous flow processes affect scalability; batch methods yield ~59% for similar sulfonamide derivatives .
Q. How can spectroscopic and crystallographic techniques characterize the structural features of this compound?
Methodological Answer:
- NMR Spectroscopy: 1H and 13C NMR identify allyl, sulfonyl, and carboxamide groups. For example, the ethylsulfonyl group shows distinct peaks at δ 1.3–1.5 ppm (CH3) and δ 3.1–3.3 ppm (SO2CH2) .
- X-ray Crystallography: Resolves 3D conformation, including piperidine ring puckering and spatial orientation of the ethylsulfonyl moiety. Similar compounds exhibit chair conformations with axial sulfonyl groups .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected at ~317.14 g/mol for C12H21N2O3S) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases (e.g., VEGFR2, EGFR) using fluorescence-based assays. IC50 values for sulfonamide analogs range from 22 nM (VEGFR2) to >1 µM, depending on substituents .
- Cell Viability Assays: Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Dose-response curves (0.1–100 µM) identify cytotoxic thresholds .
- Receptor Binding Studies: Radioligand displacement assays (e.g., for GPCRs) quantify binding affinity (Ki) .
Advanced Research Questions
Q. How do structural modifications (e.g., allyl vs. benzyl groups) impact target selectivity and potency?
Methodological Answer:
- Structure-Activity Relationship (SAR):
- Allyl Group: Enhances metabolic stability compared to bulkier benzyl groups but may reduce hydrophobic interactions with target pockets .
- Ethylsulfonyl vs. Methylsulfonyl: Ethyl groups improve solubility in polar solvents (logP reduction by ~0.5 units) but may lower membrane permeability .
- Case Study: Replacement of a benzyl group with allyl in related piperidine derivatives increased selectivity for VEGFR2 over PDGFR by 3-fold .
Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC50 values)?
Methodological Answer:
- Experimental Design:
- Standardize Assay Conditions: Control variables like ATP concentration (e.g., 10 µM for kinase assays) and cell passage number .
- Orthogonal Validation: Confirm enzyme inhibition via Western blotting (phosphorylation status) alongside activity assays .
- Data Analysis:
- Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 with 95% confidence intervals. Outliers may arise from compound aggregation or solvent effects (e.g., DMSO >1% v/v) .
Q. What strategies optimize bioavailability and pharmacokinetics for in vivo studies?
Methodological Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated carboxamide) to enhance absorption .
- Formulation: Use nanoemulsions or liposomes to improve solubility; for example, PEGylation increases plasma half-life by 2–3× in rodent models .
- Metabolic Stability: Incubate with liver microsomes (human/rat) to identify metabolic hotspots. Ethylsulfonyl groups are resistant to CYP3A4 oxidation compared to methyl analogs .
Q. How can computational modeling predict off-target interactions or toxicity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger to screen against kinase homology models. Focus on conserved ATP-binding pockets (e.g., DFG motif in VEGFR2) .
- Toxicity Prediction: Employ QSAR tools like ProTox-II to estimate hepatotoxicity (e.g., structural alerts for sulfonamide hypersensitivity) .
- MD Simulations: Analyze ligand-receptor stability over 100 ns trajectories (AMBER/CHARMM force fields). Ethylsulfonyl groups show stable hydrogen bonding with Lys868 in VEGFR2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
